N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide

Description

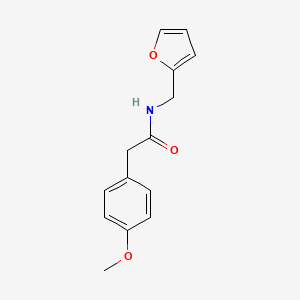

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a furan-2-ylmethyl group attached to the amide nitrogen and a 4-methoxyphenyl moiety on the acetamide backbone. This compound belongs to a broader class of acetamides investigated for diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Its synthesis typically involves nucleophilic acylation reactions, as seen in related compounds (e.g., N-(furan-2-ylmethyl)acetamide synthesis via acetic anhydride and triethylamine in dichloromethane) .

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C14H15NO3/c1-17-12-6-4-11(5-7-12)9-14(16)15-10-13-3-2-8-18-13/h2-8H,9-10H2,1H3,(H,15,16) |

InChI Key |

MYCLZXLZJJFDEC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of furan-2-ylmethanol with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Furanone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenylacetamides.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide exhibits antimicrobial activity against several bacterial strains.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |

| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL | 1.5 µg/mL |

These results highlight the compound's potential as an antimicrobial agent, warranting further exploration in drug development.

Anticancer Activity

This compound has shown promising anticancer properties in various studies.

Case Study: Anticancer Activity Evaluation

In vitro studies on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) demonstrated cytotoxic effects:

- MCF-7 Cell Line : IC50 = 25 µM

- MDA-MB-231 Cell Line : IC50 = 30 µM

Flow cytometry analysis indicated that the compound induces apoptosis in these cancer cell lines, suggesting its potential as a therapeutic agent against breast cancer.

Synthesis and Production

The synthesis of this compound typically involves several steps that allow for the modification of functional groups to optimize biological activity:

- Formation of the furan ring through cyclization reactions.

- Introduction of the methoxy group onto the phenyl ring via methylation reactions.

- Amidation reaction to form the final compound.

Industrial production may employ continuous flow reactors and automated systems to enhance efficiency and yield, alongside purification techniques like recrystallization or chromatography to ensure high purity.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and methoxyphenyl groups can contribute to the compound’s binding affinity and specificity. The amide group can participate in hydrogen bonding, further stabilizing interactions with molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features and Physical Properties of Selected Acetamides

| Compound Name | Substituents/R-Groups | Molecular Weight (g/mol) | Melting Point (°C) | Key Pharmacological Activity |

|---|---|---|---|---|

| Target Compound : N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide | Furan-2-ylmethyl, 4-methoxyphenyl | 275.29* | Not reported | Under investigation |

| N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) | Quinazoline-sulfonyl, pyrrolidine | 483.55 | Not reported | Anti-cancer (HCT-1, MCF-7 cells) |

| N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) | Quinazoline-sulfonyl, morpholine | 499.56 | Not reported | Anti-cancer (PC-3, SF268 cells) |

| 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) | Piperazine, thiazole | 422.54 | 289–290 | MMP inhibition (anti-inflammatory) |

| 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) | Benzofuran-oxadiazole | 423.43* | Not reported | Antimicrobial |

*Calculated using molecular formula.

Key Observations :

- Anti-Cancer Activity: Quinazoline-sulfonyl derivatives (e.g., compounds 38, 40) exhibit potent anti-cancer activity against multiple cell lines (HCT-1, MCF-7, PC-3), attributed to their bulky sulfonyl and heterocyclic groups enhancing target binding .

- Anti-Inflammatory Potential: Thiazole-linked acetamides (e.g., compound 13) show matrix metalloproteinase (MMP) inhibition due to piperazine and thiazole moieties, which modulate polarity and receptor interactions . The target compound’s furan group may influence lipophilicity and bioavailability differently.

- Antimicrobial Activity : Benzofuran-oxadiazole derivatives (e.g., 2b) demonstrate broad-spectrum antimicrobial effects, likely due to the electron-deficient oxadiazole ring enhancing membrane penetration .

Pharmacological Data and Mechanisms

Critical Analysis of Structural-Activity Relationships (SAR)

- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound may enhance electron density, improving binding to aromatic receptors (e.g., estrogen receptors or kinase domains).

- Heterocyclic Moieties : Furan rings contribute to π-π stacking interactions but may reduce solubility compared to morpholine or piperazine-containing analogs .

Biological Activity

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Structural Characteristics

The compound features a furan ring and a methoxyphenyl group , which may enhance its binding affinity to various biological targets. The presence of these functional groups suggests potential interactions with enzymes and receptors, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate the activity of receptors or enzymes, leading to various biological effects. For instance, it may function as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Antimicrobial and Anticancer Properties

Preliminary studies indicate that this compound exhibits antimicrobial and anticancer properties:

- Antimicrobial Activity : Initial assessments suggest that the compound may possess antimicrobial properties, though detailed evaluations are required to confirm efficacy and mechanism.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For example, it has been tested against various cancer cell lines, revealing significant cytotoxic effects. In vitro studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving caspase activation .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | 1,3,4-Thiadiazole | Strong against A549 | 8.107 |

| Compound B | Naphthoquinone | Moderate against HepG2 | 0.877 |

| This compound | Furan & Methoxyphenyl | Promising but needs further study | TBD |

This table illustrates the varying degrees of anticancer activity among similar compounds, highlighting the need for comprehensive evaluations of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Cytotoxic Studies : Research has shown that derivatives with similar structural motifs exhibit significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism often involves cell cycle arrest and apoptosis induction through caspase pathways .

- Molecular Docking Studies : Computational analyses have been employed to predict interactions between this compound and various biological targets. These studies suggest that the compound may effectively bind to active sites on proteins involved in cancer progression .

- In Vivo Evaluations : Future research should include in vivo models to assess the therapeutic potential and safety profile of this compound, providing a clearer understanding of its pharmacodynamics and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.